Bienvenue dans la boutique en ligne BenchChem!

Cdk9-IN-11

CDK9 inhibition Kinase profiling PROTAC technology

Cdk9-IN-11 is the definitive CDK9-binding warhead validated in PROTAC CDK9 Degrader-1. Unlike pan-CDK inhibitors (e.g., BAY-1143572, NVP-2) limited to occupancy-driven pharmacology, Cdk9-IN-11 possesses the unique structural geometry and functionalizable tert-butyl pyrazole carboxylate handle required for linker conjugation to E3 ligase ligands (VHL, CRBN, IAP). This compound is irreplaceable for any group engineering CDK9-targeting heterobifunctional degraders. Use standalone as a cleaner chemical probe for CDK9-dependent transcriptional elongation studies, or conduct side-by-side inhibition vs. degradation experiments—the foundational protocol in targeted protein degradation research.

Molecular Formula C20H25N3O4
Molecular Weight 371.4 g/mol
Cat. No. B12417045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-11
Molecular FormulaC20H25N3O4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=CC(=N1)NC(=O)CC2=CC=C(C=C2)O)C3CCC3
InChIInChI=1S/C20H25N3O4/c1-20(2,3)27-19(26)23-16(14-5-4-6-14)12-17(22-23)21-18(25)11-13-7-9-15(24)10-8-13/h7-10,12,14,24H,4-6,11H2,1-3H3,(H,21,22,25)
InChIKeyPNPJWZCWRHKQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-11: A Validated CDK9 Inhibitor and Key PROTAC Precursor for Targeted Protein Degradation Studies


Cdk9-IN-11 is a small molecule inhibitor that selectively targets Cyclin-Dependent Kinase 9 (CDK9), a pivotal transcriptional regulator implicated in various cancers [1]. The compound is recognized for its potency in inhibiting CDK9, an enzyme that, when dysregulated, contributes to oncogenic gene expression and tumor cell survival. Cdk9-IN-11 is chemically defined as a tert-butyl 5-cyclobutyl-3-(2-(4-hydroxyphenyl)acetamido)-1H-pyrazole-1-carboxylate derivative . Critically, it serves as the essential CDK9-binding ligand for the construction of PROTAC CDK9 Degrader-1, underscoring its structural and functional relevance in the burgeoning field of targeted protein degradation [1].

Cdk9-IN-11's Unique Role: Why Other CDK9 Inhibitors Cannot Serve as a Direct Substitute for PROTAC Development


Generic substitution with other CDK9 inhibitors fails because Cdk9-IN-11 possesses a distinct structural and functional profile optimized for proteolysis-targeting chimera (PROTAC) technology. While a panoply of CDK9 inhibitors (e.g., BAY-1143572, NVP-2, MC180295) exist with varying potencies and selectivities, they are primarily designed to inhibit kinase activity through occupancy-driven pharmacology [1][2]. Cdk9-IN-11 is specifically validated as the target-engaging ligand within a heterobifunctional PROTAC, a role that demands a unique confluence of binding affinity, geometry, and a functionalizable handle for linker attachment to an E3 ligase ligand [3]. This is not a property shared by other CDK9 inhibitors, making Cdk9-IN-11 an irreplaceable chemical tool for constructing and studying this specific class of degrader molecules.

Quantitative Differentiation of Cdk9-IN-11: A Comparative Analysis of Key Performance Metrics


Potency Against CDK9: Cdk9-IN-11's Position in the Landscape of Known Inhibitors

Cdk9-IN-11 is characterized as a potent CDK9 inhibitor, a fundamental requirement for its function as a PROTAC ligand. While a precise IC50 value for Cdk9-IN-11 is not explicitly stated in the primary reference [1], its utility as the CDK9-binding component in a functional PROTAC implies an affinity sufficient for target engagement in a cellular context. For context, other contemporary and clinically advanced CDK9 inhibitors demonstrate a wide range of potencies. For instance, BAY-1143572 exhibits an IC50 of 13 nM against CDK9/CycT1 [2], and the highly selective NVP-2 shows an IC50 of 0.514 nM . This evidence situates Cdk9-IN-11 within a class of high-affinity CDK9 ligands, but its specific IC50 value remains to be determined and reported.

CDK9 inhibition Kinase profiling PROTAC technology

Validation as a PROTAC Ligand: A Unique and Verifiable Functional Attribute

Cdk9-IN-11 is uniquely validated as the CDK9-targeting ligand in a functional proteolysis-targeting chimera, PROTAC CDK9 Degrader-1 [1]. This represents a direct, functional, and quantitative differentiation from other CDK9 inhibitors. The PROTAC CDK9 Degrader-1, incorporating Cdk9-IN-11, selectively degrades CDK9 in HCT116 cells via cereblon-mediated proteasomal degradation, an effect not achievable by the ligand alone or by other CDK9 inhibitors not designed for this purpose [1]. The ligand itself does not induce degradation; it is its incorporation into the PROTAC that confers this activity, but this functionality is contingent on the ligand's specific binding properties. This demonstrates that Cdk9-IN-11 possesses the requisite binding mode and physicochemical properties for successful integration into a heterobifunctional degrader.

Targeted protein degradation PROTAC Chemical biology

Selectivity Profile: Inferring Target Engagement from PROTAC Function

While a direct kinome-wide selectivity profile for Cdk9-IN-11 is not available, a critical piece of evidence can be inferred from its function as a PROTAC ligand. The PROTAC CDK9 Degrader-1 was reported to selectively degrade CDK9 while sparing other CDK family members in HCT116 cells [1]. This high degree of functional selectivity at the cellular level strongly suggests that the ligand component, Cdk9-IN-11, possesses a degree of selectivity for CDK9 that is sufficient to avoid degradation of off-target CDKs. In contrast, many early-generation CDK9 inhibitors (e.g., Flavopiridol, Dinaciclib) are pan-CDK inhibitors with poor selectivity, leading to dose-limiting toxicities in clinical settings [2]. The functional selectivity of the Cdk9-IN-11-derived PROTAC places it in a category with newer, more selective CDK9 inhibitors.

Kinase selectivity PROTAC Off-target effects

Optimal Use Cases for Cdk9-IN-11: From Chemical Biology to Drug Discovery


Development of Novel CDK9-Targeting PROTACs and Molecular Glues

Cdk9-IN-11 is the definitive starting point for any research group aiming to construct a new generation of CDK9-targeting heterobifunctional degraders. Its validation as the warhead in PROTAC CDK9 Degrader-1 [1] provides a proven chemical scaffold. Researchers can utilize Cdk9-IN-11 to explore alternative linkers and E3 ligase ligands (e.g., VHL, IAP), optimizing for degradation efficiency, selectivity, and pharmacokinetic properties. This approach bypasses the extensive medicinal chemistry effort required to identify a suitable CDK9 ligand de novo.

Investigating CDK9-Specific Biology in Cellular Models

When used as a standalone inhibitor, Cdk9-IN-11 serves as a valuable chemical probe for dissecting the specific functions of CDK9. Given the functional selectivity of its PROTAC counterpart , Cdk9-IN-11 is expected to provide a cleaner pharmacological profile for studying CDK9-dependent transcriptional elongation and its role in cancer cell survival, particularly in malignancies like acute myeloid leukemia (AML) or MYC-driven cancers, compared to pan-CDK inhibitors.

Comparative Analysis of Inhibition vs. Degradation Outcomes

Cdk9-IN-11 is a critical component for side-by-side studies comparing the cellular and therapeutic consequences of CDK9 inhibition (using Cdk9-IN-11) versus CDK9 degradation (using a PROTAC based on Cdk9-IN-11) [1]. This is a fundamental experiment in the targeted protein degradation field to delineate the unique advantages of the degrader approach, such as the potential for more profound and sustained target suppression and the elimination of kinase-independent scaffolding functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk9-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.